molecular formula C7H12O2 B3266764 Cyclohexyl formate CAS No. 4351-54-6

Cyclohexyl formate

Cat. No. B3266764
CAS RN: 4351-54-6
M. Wt: 128.17 g/mol
InChI Key: VUXKVKAHWOVIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05475158

Procedure details

1.29 g of cyclohexyl formate and 0.85 g of water were heated at 150° C. in an autoclave having a capacity of 25 mL, with stirring over a period of 2h. The pressure was 3.2 bar. The reaction mixture comprised two-phases both during and after the reaction. For analysis purposes, the two-phase effluent was homogenized with acetone. There were obtained, in addition to unconverted cyclohexyl formate, 6.5 mol %of cyclohexanol and 0.6 mol %of cyclohexene. Other by-products were not found. Quantitative analysis was carried out using GC (internal standard).
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)=[O:2].O>CC(C)=O>[CH:1]([O:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)=[O:2].[CH:4]1([OH:3])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]=1

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
C(=O)OC1CCCCC1
Name
Quantity
0.85 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of 2h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after the reaction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)OC1CCCCC1
Name
Type
product
Smiles
C1(CCCCC1)O
Name
Type
product
Smiles
C1=CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.